1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one

Drug metabolism Toxicophore screening Reactive metabolite risk assessment

1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one (CAS 1247434-48-5) is a chlorinated thiophene derivative bearing an α-hydroxyketone side chain, with molecular formula C₇H₇ClO₂S and molecular weight 190.65 g/mol. The compound is catalogued under PubChem CID 62029707, MDL MFCD16165837, and is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors including Biosynth (ref.

Molecular Formula C7H7ClO2S
Molecular Weight 190.65 g/mol
CAS No. 1247434-48-5
Cat. No. B1428054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one
CAS1247434-48-5
Molecular FormulaC7H7ClO2S
Molecular Weight190.65 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=C(S1)Cl)O
InChIInChI=1S/C7H7ClO2S/c1-4(9)7(10)5-2-3-6(8)11-5/h2-4,9H,1H3
InChIKeyFHMJMVBYCJZWEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one (CAS 1247434-48-5): Procurement-Grade Structural and Bioactivation Profile


1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one (CAS 1247434-48-5) is a chlorinated thiophene derivative bearing an α-hydroxyketone side chain, with molecular formula C₇H₇ClO₂S and molecular weight 190.65 g/mol [1]. The compound is catalogued under PubChem CID 62029707, MDL MFCD16165837, and is supplied as a research-grade building block (typical purity ≥95%) by multiple vendors including Biosynth (ref. XZB43448) and American Elements [1][2]. Its structure integrates three pharmacologically relevant features: a 5-chlorothiophene ring (a recognized toxicophore requiring metabolic risk assessment), a ketone carbonyl, and a secondary alcohol at the α-position—the latter introducing both a hydrogen bond donor and a stereogenic center absent in the closest commercial analog, 1-(5-chlorothiophen-2-yl)ethanone (CAS 6310-09-4) [3]. This combination of functionalities positions the compound as a differentiated scaffold for medicinal chemistry campaigns where controlled bioactivation potential, dual derivatization handles, and chiral diversity are concurrently required.

Why 1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one Cannot Be Replaced by Its Nearest Non-Hydroxylated or Dechlorinated Analogs


The common procurement assumption that 1-(5-chlorothiophen-2-yl)ethanone (CAS 6310-09-4) or 2-hydroxy-1-(thiophen-2-yl)propan-1-one (CAS 1697598-74-5) can serve as interchangeable surrogates for 1-(5-chlorothiophen-2-yl)-2-hydroxypropan-1-one is not supported by available biochemical and physicochemical evidence. The thiophene ring is a well-established toxicophore whose bioactivation—primarily via CYP450-mediated S-oxidation and epoxidation—can generate hepatotoxic reactive metabolites; both the position and identity of ring substituents quantitatively modulate this risk [1][2]. The C5-chlorine substitution has been shown in a quantitative dansyl-glutathione thiol-trapping assay to occupy an intermediate rank in the bioactivation hierarchy, distinct from both unsubstituted and C5-bromo or C5-methyl analogs [1]. Furthermore, the α-hydroxy group introduces a hydrogen bond donor (HBD = 1) and expands the topological polar surface area (TPSA = 65.5 Ų) relative to the non-hydroxylated comparator (HBD = 0; TPSA ≈ 45.4 Ų), altering permeability and solubility profiles in ways that directly affect cellular assay outcomes and lead optimization trajectories [3]. A simple substitution of one analog for another therefore confounds both the metabolic liability profile and the physicochemical parameter set, invalidating cross-compound comparisons in any medicinal chemistry or chemical biology program [1][2][3].

1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one: Quantitative Head-to-Head and Class-Level Differentiation Evidence


C5-Chlorine Bioactivation Ranking: Quantitative Thiol-Trapping Hierarchy Positions 5-Cl Substitution as a Differentiated Metabolic Liability Tier

Chen et al. (2011) established a quantitative bioactivation ranking for substituted 2-acetylthiophenes using a dansyl-glutathione (dGSH) thiol-trapping assay in NADPH-fortified human liver microsomes (HLM). The 5-chlorine substitution—shared by the target compound—produced adduct levels that placed it at an intermediate position in the bioactivation hierarchy, ranking lower than unsubstituted thiophene (4-H,5-H) and 4-Br/4-Cl, but higher than 5-CN, 4-CH₃, 5-Br, and 5-CH₃ (the latter producing no detectable adduct) [1]. In a separate set of experiments, 1-(5-chlorothiophen-2-yl)ethanone (compound 1a, the non-hydroxylated analog) was confirmed to form NADPH-dependent GSH adducts via displacement of chlorine, as demonstrated by LC/MS/MS and proton NMR [1]. The target compound, possessing the identical 5-chlorothiophene-2-yl substructure, is expected to exhibit this same intermediate bioactivation rank relative to other thiophene substitution patterns; however, the additional 2-hydroxy group may further modulate bioactivation by introducing a competing Phase II conjugation pathway (see Evidence Item 5), a hypothesis that distinguishes it from 1a but remains to be directly tested [1][2].

Drug metabolism Toxicophore screening Reactive metabolite risk assessment CYP450 bioactivation

Hydrogen Bond Donor Capacity and Polar Surface Area: A Physicochemical Differentiation from Non-Hydroxylated 5-Chlorothiophene Ketones

The computed physicochemical properties of the target compound diverge substantially from those of the nearest non-hydroxylated analog, 1-(5-chlorothiophen-2-yl)ethanone (CAS 6310-09-4), in parameters critical for oral bioavailability and blood–brain barrier penetration prediction. PubChem-computed values for the target compound include: Hydrogen Bond Donor Count = 1, Hydrogen Bond Acceptor Count = 3, Topological Polar Surface Area (TPSA) = 65.5 Ų, and XLogP3 = 2.3 [1]. In contrast, the non-hydroxylated analog 1-(5-chlorothiophen-2-yl)ethanone has HBD = 0, HBA = 2, TPSA ≈ 45.4 Ų, and XLogP3 ≈ 2.69 (estimated from the PubChem entry for 2-acetyl-5-chlorothiophene) [2]. The ΔHBD = +1 and ΔTPSA ≈ +20.1 Ų for the target compound translate to improved aqueous solubility and reduced passive membrane permeability according to standard drug-likeness models (e.g., Veber rules: rotatable bond count ≤10 and TPSA ≤140 Ų favor oral bioavailability). The lower computed lipophilicity (ΔXLogP3 ≈ −0.4) further shifts the target compound toward a more favorable CNS multiparameter optimization (MPO) score relative to the des-hydroxy comparator, all else being equal [1][2].

Physicochemical profiling CNS drug design Permeability optimization Solubility enhancement

Dual Derivatization Handles for Orthogonal Library Synthesis: Ketone and Secondary Alcohol as Independent Functionalization Sites

The target compound presents two chemically distinct electrophilic/nucleophilic handles on the propanone side chain—a ketone carbonyl (C=O at position 1) and a secondary alcohol (C-OH at position 2)—in addition to the electrophilic C5-chlorine on the thiophene ring. This triad of functional groups enables sequential, orthogonal derivatization strategies that are unavailable with either 1-(5-chlorothiophen-2-yl)ethanone (which lacks the alcohol) or 2-hydroxy-1-(thiophen-2-yl)propan-1-one (which lacks the chlorine) . The ketone can undergo condensation (e.g., Schiff base formation, hydrazone synthesis), the secondary alcohol can be selectively acylated, sulfonated, or oxidized to the 1,2-diketone, and the C5-chlorine permits palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) for introduction of aryl, heteroaryl, or amine diversity . Vendor documentation describes the compound as a 'versatile small molecule scaffold' suitable for esterification and acylation reactions . In a parallel synthesis context, a single batch of the target compound can be split into multiple diversification streams (ketone-first, alcohol-first, or cross-coupling-first), generating structurally diverse libraries from one procurement event—an operational advantage over mono-functional analogs that require sequential purchase of different intermediates .

Parallel synthesis Scaffold diversification Medicinal chemistry Building block utility

Chirality as an Inherent Diversification Feature: Racemic α-Hydroxyketone Enables Stereochemical Probing Absent in Achiral Analogs

The target compound is chiral at the C2 carbon bearing the secondary alcohol, and is supplied as a racemic mixture (no optical rotation specification in vendor documentation) [1]. This contrasts with 1-(5-chlorothiophen-2-yl)ethanone, which is achiral, and with 1-(5-chlorothiophen-2-yl)propan-1-one (CAS 32427-82-0), which is also achiral [2]. The presence of a stereogenic center immediately adjacent to the ketone carbonyl creates the opportunity for chiral chromatographic resolution into (R)- and (S)-enantiomers, each of which may exhibit differential target binding, metabolic stability, or off-target profiles—a standard medicinal chemistry practice when an α-hydroxyketone is present [3]. The (2R)- and (2S)-enantiomers of the closely related non-chlorinated analog (2R)-2-hydroxy-1-(thiophen-2-yl)propan-1-one are catalogued separately by vendors, indicating that enantiomerically resolved forms are synthetically accessible and commercially relevant for this scaffold class [3]. Procurement of the racemate provides a single entry point from which both enantiomers can be obtained via preparative chiral HPLC, enabling enantiomer-specific structure–activity relationship (SAR) studies without the need to purchase two separate chiral building blocks [1][3].

Chiral resolution Stereochemistry-activity relationships Asymmetric synthesis Enantiomer profiling

Phase II Conjugation Escape Route: The 2-Hydroxy Group as a Built-In Metabolic Soft Spot That May Divert Bioactivation Away from the Thiophene Ring

The 2-hydroxy group on the target compound provides a direct, enzyme-accessible site for Phase II conjugation reactions—specifically UDP-glucuronosyltransferase (UGT)-mediated glucuronidation and sulfotransferase (SULT)-mediated sulfation—that is entirely absent in the non-hydroxylated comparator 1-(5-chlorothiophen-2-yl)ethanone [1]. The thiophene toxicophore literature establishes that the overall toxicity of thiophene-containing compounds depends critically on the balance between CYP450-mediated bioactivation (generating reactive S-oxides and epoxides) and competing detoxification pathways, including Phase II conjugation and alternative oxidative routes on non-thiophene portions of the molecule [1][2]. Gramec et al. (2014) explicitly note that 'the presence of other, less toxic metabolic pathways, as well as an effective detoxification system in our body, protects us from the bioactivation potential of the thiophene ring,' and that 'substitution of the thiophene ring [has] an important impact on the metabolic pathways utilized for that drug' [1]. The computed physicochemical properties of the target compound—particularly the HBD = 1 and moderate lipophilicity (XLogP3 = 2.3)—are consistent with favorable glucuronidation kinetics, as UGT isoforms generally prefer substrates with an accessible hydroxyl group and logP in the 1–4 range [3]. While direct microsomal glucuronidation data for the target compound are not available, the structural prerequisite for Phase II conjugation is unambiguously present, creating a metabolic branch point that is unavailable to the non-hydroxylated analog and that may reduce the fraction of dose shunted toward thiophene ring bioactivation [1][3].

Metabolic soft spot engineering Phase II conjugation Glucuronidation Detoxification pathway design

1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one: Evidence-Backed Application Scenarios for Procurement Decision-Making


Medicinal Chemistry Lead Optimization: Thiophene-Containing Kinase or GPCR Ligand Series Requiring Controlled Bioactivation Risk

For drug discovery programs advancing thiophene-containing hit series where the thiophene ring is integral to target binding (e.g., type II kinase inhibitors, GPCR modulators), the target compound offers an intermediate-risk bioactivation starting point. The 5-Cl substitution rank—intermediate in the Chen et al. (2011) quantitative thiol-trapping hierarchy—provides a literature-precedented baseline for structure–toxicity relationship planning [1]. Simultaneously, the 2-hydroxy group furnishes a pre-installed Phase II conjugation site that may competitively reduce the fraction of dose undergoing thiophene S-oxidation/epoxidation, a strategy consistent with the detoxification principles outlined by Gramec et al. (2014) [2]. Procurement at the 500 mg to 5 g scale from vendors such as Biosynth or CymitQuimica supports multi-parameter optimization campaigns where both target potency and metabolic liability are being co-optimized.

Parallel Library Synthesis: Orthogonal Tri-Functional Scaffold for Diversity-Oriented Synthesis (DOS) Campaigns

Chemistry groups executing diversity-oriented synthesis (DOS) or DNA-encoded library (DEL) production can leverage the target compound's three orthogonally addressable functional groups—ketone, secondary alcohol, and aryl chloride—to generate structurally diverse compound collections from a single procurement event [1]. The ketone enables condensation chemistry (hydrazones, oximes, Schiff bases); the alcohol permits esterification, carbamoylation, or oxidation to the 1,2-diketone; and the C5-Cl thiophene undergoes metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) [1][2]. This 'single-scaffold, triple-diversification' workflow reduces the number of distinct building block SKUs required, simplifies inventory management, and accelerates the synthesis-to-screening cycle time.

Chiral SAR Probing: Racemate Procurement for Enantiomer Resolution and Differential Activity Assessment

In programs where the stereochemistry at the α-carbon to the ketone influences target engagement—as observed in numerous hydroxyketone-containing bioactive molecules—the racemic target compound provides a cost-efficient entry point for enantiomer resolution via preparative chiral HPLC [1]. The resolved (R)- and (S)-enantiomers can then be individually profiled in biochemical and cellular assays to detect enantiomer-specific potency, selectivity, or metabolic stability differences. This approach avoids the higher per-mg cost and extended lead times associated with sourcing enantiomerically pure chiral building blocks from separate vendors, while enabling the same stereochemical SAR depth [2].

Toxicophore Structure–Activity Relationship (STR) Studies: Benchmarking Chlorothiophene Bioactivation Across Substitution Patterns

Drug metabolism scientists conducting structure–toxicity relationship (STR) studies on thiophene-containing scaffolds can use the target compound as a defined member of a substitution matrix. By comparing the target compound (5-Cl, 2-OH) head-to-head with 1-(5-chlorothiophen-2-yl)ethanone (5-Cl, no OH), 2-hydroxy-1-(thiophen-2-yl)propan-1-one (no Cl, 2-OH), and 2-acetylthiophene (no substitution) in a standardized dansyl-glutathione trapping assay or covalent binding assay in human hepatocytes, the independent contributions of the 5-Cl and 2-OH substituents to overall bioactivation and metabolic clearance can be deconvoluted [1]. Such a matrix study directly extends the framework established by Chen et al. (2011) and provides quantitative, compound-specific data to guide scaffold triaging decisions [2].

Quote Request

Request a Quote for 1-(5-Chlorothiophen-2-yl)-2-hydroxypropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.